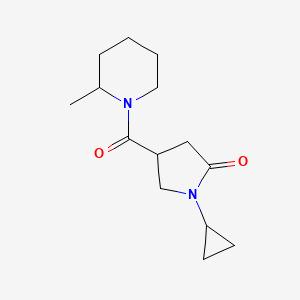![molecular formula C15H21NO2 B7515724 N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
作用机制
The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of cytokines, which are important for the immune response. This compound binds to a receptor called STING, which triggers the production of cytokines. This leads to the activation of immune cells, which attack cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. It also activates immune cells, such as natural killer cells and T cells. This compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. It has also been shown to induce apoptosis, which is programmed cell death.
实验室实验的优点和局限性
One advantage of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the immune response and the anti-tumor effects of cytokines. However, this compound has some limitations for lab experiments. It is a synthetic compound that is difficult and expensive to produce. It also has poor solubility in water, which can make it difficult to work with in the lab.
未来方向
There are a number of future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide. One area of interest is the development of analogs of this compound that may have improved solubility and anti-tumor activity. Another area of interest is the combination of this compound with other anti-cancer agents to enhance its effectiveness. There is also interest in studying the effects of this compound on the tumor microenvironment, including the role of cytokines in promoting an anti-tumor immune response. Finally, there is interest in studying the potential use of this compound in combination with immunotherapy for the treatment of cancer.
合成方法
The synthesis of N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide involves the reaction of 2,4-dimethylbenzylamine with oxalyl chloride to form N-[(2,4-dimethylphenyl)methyl]oxalyl chloride. This intermediate is then reacted with methylamine to form this compound. The synthesis method has been optimized and improved over the years, resulting in high yields of this compound.
科学研究应用
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancers. This compound works by triggering the production of cytokines, which are proteins that play a key role in the immune response. This leads to the destruction of cancer cells and the inhibition of tumor growth.
属性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-13(12(2)9-11)10-16(3)15(17)14-5-4-8-18-14/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGVYASWGAAWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



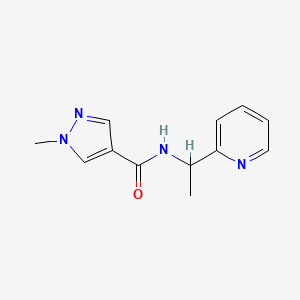
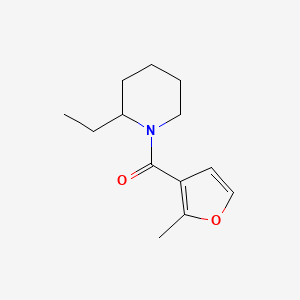




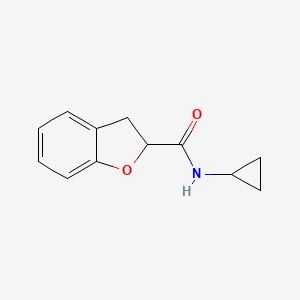
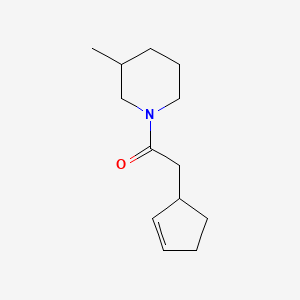
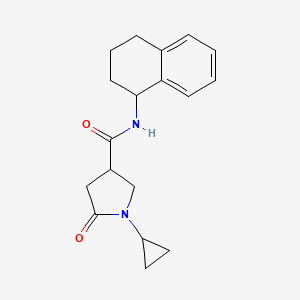
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
